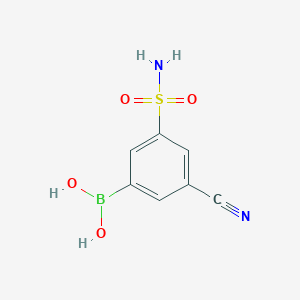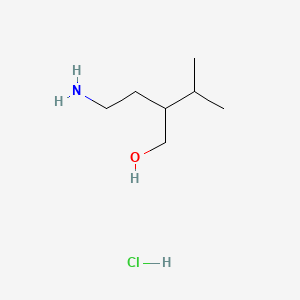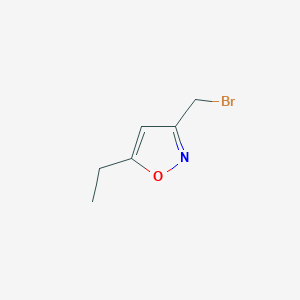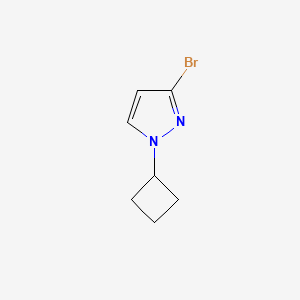
(3-Cyano-5-sulfamoylphenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Cyano-5-sulfamoylphenyl)boronic acid is an organoboron compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which also bears cyano and sulfamoyl substituents. The unique structural features of this compound make it a valuable reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Vorbereitungsmethoden
The synthesis of (3-Cyano-5-sulfamoylphenyl)boronic acid typically involves the Miyaura borylation reaction. This reaction enables the formation of boronates by cross-coupling bis(pinacolato)diboron with aryl halides under palladium catalysis . The reaction conditions are generally mild and can be optimized using various bases such as potassium acetate (KOAc) or potassium phenoxide (KOPh). Industrial production methods may involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control.
Analyse Chemischer Reaktionen
(3-Cyano-5-sulfamoylphenyl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid group reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form phenols using oxidizing agents such as hydrogen peroxide.
Substitution: The cyano and sulfamoyl groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate (K2CO3), and oxidizing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents on the phenyl ring.
Wissenschaftliche Forschungsanwendungen
(3-Cyano-5-sulfamoylphenyl)boronic acid has a wide range of applications in scientific research:
Wirkmechanismus
The primary mechanism by which (3-Cyano-5-sulfamoylphenyl)boronic acid exerts its effects is through the formation of carbon-carbon bonds via the Suzuki-Miyaura coupling reaction. The reaction involves three main steps: oxidative addition, transmetalation, and reductive elimination . During transmetalation, the boronic acid transfers its organic group to the palladium catalyst, forming a new carbon-palladium bond. This intermediate then undergoes reductive elimination to form the final carbon-carbon bond, regenerating the palladium catalyst for further cycles .
Vergleich Mit ähnlichen Verbindungen
(3-Cyano-5-sulfamoylphenyl)boronic acid can be compared with other boronic acids such as:
3-Formylphenylboronic acid: Used in similar coupling reactions but with different reactivity due to the formyl group.
4-Formylphenylboronic acid: Similar to 3-formylphenylboronic acid but with the formyl group in a different position, affecting its electronic properties.
The uniqueness of this compound lies in its specific substituents, which provide distinct reactivity and selectivity in various chemical reactions, making it a versatile reagent in organic synthesis.
Eigenschaften
Molekularformel |
C7H7BN2O4S |
|---|---|
Molekulargewicht |
226.02 g/mol |
IUPAC-Name |
(3-cyano-5-sulfamoylphenyl)boronic acid |
InChI |
InChI=1S/C7H7BN2O4S/c9-4-5-1-6(8(11)12)3-7(2-5)15(10,13)14/h1-3,11-12H,(H2,10,13,14) |
InChI-Schlüssel |
ZYCPUVFPSCGQTI-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=CC(=C1)S(=O)(=O)N)C#N)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[3-Bromo-5-tert-butyl-4-(prop-2-yn-1-yloxy)phenyl]methylidene}propanedinitrile](/img/structure/B13460546.png)
![Methyl[(1-methylcyclobutyl)methyl]aminehydrochloride](/img/structure/B13460556.png)
![methyl({[(2S)-1-methylpiperidin-2-yl]methyl})amine dihydrochloride](/img/structure/B13460576.png)




![methyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5-carboxylate hydrochloride](/img/structure/B13460595.png)

![6-Oxo-octahydropyrido[2,1-c]morpholine-9-carboxylicacid](/img/structure/B13460606.png)
![1-Phenyl-2-[4-(propan-2-yl)phenyl]ethane-1,2-dione](/img/structure/B13460630.png)
![1-[2-(Aminomethyl)-1,3-thiazol-4-yl]ethan-1-one dihydrochloride](/img/structure/B13460636.png)

![{3-Cyclopentylbicyclo[1.1.1]pentan-1-yl}hydrazinehydrochloride](/img/structure/B13460646.png)
